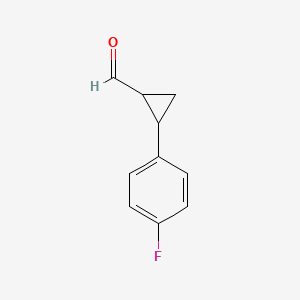

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Beschreibung

2-(4-Fluorophenyl)cyclopropane-1-carbaldehyde (CAS: CID 52982888) is a cyclopropane derivative featuring a 4-fluorophenyl substituent and an aldehyde functional group. Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol. The structural configuration includes a strained cyclopropane ring fused to a 4-fluorophenyl group and a formyl (-CHO) moiety, as illustrated by its SMILES notation: C1C(C1C2=CC=C(C=C2)F)C=O . The InChIKey AYYCJDWIXBZFRT-UHFFFAOYSA-N uniquely identifies its stereochemical and electronic properties .

The compound’s cyclopropane ring introduces significant steric strain, which influences its reactivity and stability. This structural duality makes it a candidate for applications in synthetic chemistry, particularly in cycloadditions or as a precursor for bioactive molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCJDWIXBZFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclopropanation of Styrene Derivatives

The foundational step in synthesizing 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde generally involves the cyclopropanation of 4-fluorostyrene or related styrene derivatives. This reaction forms the cyclopropane ring bearing the 4-fluorophenyl substituent.

- Reagents: Methyl diazoacetate is commonly used as the carbene source.

- Catalysts: Copper(I) catalysts such as Cu(MeCN)4PF6 facilitate the cyclopropanation.

- Solvent: Dichloromethane (CH2Cl2) is typically employed.

- Conditions: The reaction is conducted under reflux or room temperature with controlled addition of diazo compounds.

Conversion of Cyclopropane Carboxylates to Aldehydes

Following cyclopropanation, the ester group in methyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate is transformed into the aldehyde functional group to yield this compound.

Typical Transformation Routes:

- Reduction of Ester to Alcohol: Using reducing agents like DIBAL-H (diisobutylaluminum hydride) at low temperatures to selectively reduce the ester to the corresponding aldehyde.

- Oxidation: Alternative methods may involve oxidation of the primary alcohol intermediate to aldehyde.

Diastereoselective and Enantioselective Preparations

For applications requiring chiral purity, enantioselective synthesis or resolution of racemic mixtures is performed.

- Diastereomeric salts are formed by reacting racemic cyclopropane carboxylic acids with chiral amines such as (R)- or (S)-2-amino-3-phenylpropanamide.

- These salts selectively crystallize, allowing isolation of enantiomerically enriched compounds.

- Chiral HPLC analysis confirms enantiomeric excess (ee), with values up to 86-93% ee reported for related cyclopropane derivatives.

Example Experimental Conditions:

| Step | Reagents & Conditions | Outcome & Yield | Notes |

|---|---|---|---|

| 1 | Racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid + (R)-2-amino-3-phenylpropanamide in acetonitrile, heated at 60 °C for 10 min, then stirred overnight at RT | Diastereomeric salt isolated, 29.5% yield | Enantiomeric ratio SS/RR = 6/93 (86% ee) |

| 2 | Similar procedure with (S)-2-amino-3-phenylpropanamide | 27.8% yield | Enantiomeric ratio SS/RR = 96/3 (93% ee) |

Alternative Synthetic Routes and Functionalization

- Halogenated Cyclopropane Intermediates: Preparation of 2,2-dihalo-3-(substituted phenyl)cyclopropane-carboxylic acids serves as intermediates for further transformations, including conversion to aldehydes or amides.

- Use of Cyclopropenes: Stepwise synthesis involving cyclopropenes for constructing substituted cyclopropanes has been demonstrated, although specific application to this compound is less documented.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Fluorostyrene | Methyl diazoacetate, Cu(MeCN)4PF6 | CH2Cl2, reflux or RT | Methyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate (cis/trans mix) | ~52% | Cis/trans ~2:3 |

| 2 | Methyl ester from Step 1 | DIBAL-H (or similar) | Low temperature | This compound | ~76% | Cis/trans ~1:1.6 |

| 3 | Racemic cyclopropane acid derivatives | Chiral amines (e.g., (R)-2-amino-3-phenylpropanamide) | Acetonitrile, 60 °C, overnight | Diastereomeric salts, enantiomerically enriched acids | ~28-30% | Up to 93% ee |

Research Findings and Analytical Characterization

- Spectroscopic Data: 1H and 13C NMR spectra confirm the structure and isomer ratios of intermediates and final aldehyde.

- Chiral HPLC: Used to determine enantiomeric excess in resolution steps.

- Physical Properties: The aldehyde is typically an orange oil, consistent with literature reports.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, Jones reagent, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

Reduction: 2-(4-fluorophenyl)cyclopropane-1-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : CHFO

- SMILES Notation : C1C(C1C2=CC=C(C=C2)F)C=O

- InChI : InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2

This compound features a cyclopropane ring substituted with a fluorophenyl group and an aldehyde functional group, which contributes to its reactivity and potential interactions in biological systems.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of:

- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral properties. The incorporation of the fluorine atom may enhance metabolic stability and bioactivity .

- Antibiotics : The cyclopropane moiety has been linked to antibiotic activity, making this compound a candidate for further exploration in antibiotic development .

Organic Synthesis

2-(4-Fluorophenyl)cyclopropane-1-carbaldehyde serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules : Its unique structure allows it to act as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Functionalization Reactions : The aldehyde group can participate in various functionalization reactions, enabling the introduction of additional functional groups for further chemical modifications .

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of fluorinated compounds, this compound demonstrated promising activity against specific viral strains. The study highlighted the role of the fluorine atom in enhancing the interaction with viral proteins, suggesting a mechanism for its antiviral effects.

Case Study 2: Synthesis of Novel Antibiotics

Research conducted on the synthesis of novel antibiotics involved using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against resistant bacterial strains, showcasing the compound's utility in addressing antibiotic resistance issues.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from other fluorophenyl-containing heterocycles, such as the thiazole derivatives 4 and 5 described in . Key differences include:

| Property | 2-(4-Fluorophenyl)cyclopropane-1-carbaldehyde | Compound 4 (Thiazole Derivative) | Compound 5 (Thiazole Derivative) |

|---|---|---|---|

| Molecular Formula | C₁₀H₉FO | C₂₈H₂₁ClF₂N₄S | C₂₈H₂₁F₃N₄S |

| Core Structure | Cyclopropane ring | Thiazole-pyrazole-triazole fused | Thiazole-pyrazole-triazole fused |

| Functional Groups | Aldehyde, fluorophenyl | Chlorophenyl, fluorophenyl, triazole | Fluorophenyl, triazole |

| Synthetic Yield | Not reported in evidence | High yield | High yield |

| Crystallographic Symmetry | Not reported | Triclinic, P-1 | Triclinic, P-1 |

- Cyclopropane vs. Heterocyclic Rings : The strained cyclopropane core in the target compound contrasts with the aromatic thiazole, pyrazole, and triazole rings in Compounds 4 and 3. This strain increases reactivity, making the aldehyde group more susceptible to nucleophilic attack compared to the stable heteroaromatic systems in thiazole derivatives.

- Substituent Effects : While all three compounds feature fluorophenyl groups, Compounds 4 and 5 incorporate additional halogenated (chlorophenyl) and triazole substituents, which enhance π-π stacking and dipole interactions in their crystal structures .

Electronic and Reactivity Profiles

- Aldehyde Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., forming Schiff bases), whereas the thiazole derivatives lack such electrophilic sites.

- In contrast, the triazole groups in Compounds 4 and 5 participate in hydrogen bonding, influencing their solubility and biological activity .

Crystallographic Characterization

Compounds 4 and 5 were crystallized in triclinic P-1 symmetry with two independent molecules per asymmetric unit, exhibiting planar conformations except for one perpendicular fluorophenyl group .

Biologische Aktivität

2-(4-Fluorophenyl)cyclopropane-1-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHF

- CAS Number : 372183-93-2

- Molecular Weight : 164.18 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The aldehyde group in the compound is believed to play a crucial role in its interaction with microbial cell components, leading to cell death or growth inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC : 15 µM (indicating the concentration required to inhibit cell growth by 50%)

- Induction of apoptotic markers such as cleaved PARP and caspase-3 activation.

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound can affect gene expression related to apoptosis and cell proliferation .

Research Findings

Recent studies have expanded on the pharmacological profiles of derivatives of this compound. For instance, derivatives have been synthesized and tested for enhanced activity against specific cancer types or improved selectivity for certain enzyme targets.

Table of Derivatives and Their Activities

| Compound Derivative | Activity Type | IC (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-3-methylcarbaldehyde | Anticancer (MCF-7) | 12 |

| 2-(4-Fluorophenyl)-3-nitrocarbaldehyde | Antimicrobial (E. coli) | 8 |

| 2-(4-Fluorophenyl)-3-hydroxycarbaldehyde | Anticancer (A549) | 20 |

These derivatives show promise for further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde?

Methodological Answer: Cyclopropane ring formation is typically achieved via [2+1] cycloaddition or Simmons-Smith reactions. For derivatives like this compound, a plausible route involves:

- Step 1: Reacting 4-fluorophenylacetylene with a diazo compound (e.g., ethyl diazoacetate) under transition-metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane core.

- Step 2: Oxidation of the ester group to a carbonyl using Jones reagent or pyridinium chlorochromate (PCC).

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization by NMR (¹H, ¹³C) and mass spectrometry is critical to confirm regioselectivity and purity. Similar cyclopropane derivatives (e.g., chlorophenyl analogs) have been synthesized using these methods .

Q. How can X-ray crystallography confirm the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

- Crystal Growth: Slow evaporation of a saturated solution (e.g., in ethanol/dichloromethane).

- Data Collection: Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Parameters like R-factor (<5%), wR₂, and goodness-of-fit (GOF) should be optimized. SHELX is robust for small-molecule refinement, even with high-resolution or twinned data .

Q. What analytical techniques ensure purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%).

- Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition onset temperature).

- NMR Stability Study: Monitor structural integrity in deuterated solvents (e.g., DMSO-d₆) over 72 hours. For quantification, internal standards (e.g., ethyl viologen) can resolve ratios of derivatives or degradation products, as demonstrated in studies with fluorophenyl hydrazono compounds .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced anti-proliferative activity?

Methodological Answer: A validated QSAR model (e.g., from ) identifies critical molecular descriptors (e.g., logP, polar surface area) influencing bioactivity. For example:

- Model Parameters:

| R² | R²adj | Q² | R²pred |

|---|---|---|---|

| 0.92 | 0.89 | 0.85 | 0.82 |

- Design Strategy: Introduce electron-withdrawing groups (e.g., -NO₂) at the cyclopropane ring to enhance binding to hydrophobic pockets in target proteins. Derivatives should retain a ClogP <5 and hydrogen-bond acceptors ≤10 to comply with Lipinski’s rule .

Q. What methodological approaches validate binding interactions with Polo-like kinase 1 (Plk1)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock derivatives into Plk1’s catalytic domain (PDB: 2OU7). Key interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with Asp381) should align with high-affinity ligands.

- Binding Affinity Data:

| Ligand | Binding Energy (kcal/mol) |

|---|---|

| 24 | -10.2 |

| 27 | -9.8 |

- Validation: Compare docking poses with co-crystallized inhibitors (e.g., BI-2536) using RMSD calculations .

Q. How do pharmacokinetic analyses predict the drug-likeness of derivatives?

Methodological Answer:

- Lipinski’s Rule: Ensure molecular weight ≤500 Da, logP ≤5, hydrogen-bond donors ≤5, acceptors ≤10.

- ADMET Prediction: Use SwissADME or ADMETlab to assess:

- Absorption: Caco-2 permeability (>5 ×10⁻⁶ cm/s).

- Metabolism: CYP3A4 inhibition risk.

- Toxicity: Ames test (mutagenicity) and hERG inhibition.

Derivatives of 2-(4-fluorophenyl)imidazol-5-ones showed favorable profiles in preclinical assessments .

Q. How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:

- Check for Twinning: Use SHELXL’s TWIN command to model twinned crystals (e.g., twin law -h, -k, -l).

- Disorder Modeling: Split occupancy of disordered atoms (e.g., fluorine positions) and refine with restraints (e.g., SIMU, DELU).

- Validation Tools: R1, wR2, and electron density maps (e.g., Fo-Fc) should highlight unresolved peaks. SHELX’s robustness in handling high-resolution data minimizes refinement artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.